molecular formula C12H10N4 B8706990 2-Phenylimidazo[1,2-c]pyrimidin-7-amine

2-Phenylimidazo[1,2-c]pyrimidin-7-amine

Cat. No.: B8706990
M. Wt: 210.23 g/mol
InChI Key: TVMNBJGPUXIPFT-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-c]pyrimidin-7-amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,2-a]pyrimidine core have demonstrated significant potential in several therapeutic areas. A key research application for this chemical class is in the study of neurodegenerative diseases. Structurally similar 2-phenylimidazo[1,2-a]pyrimidine compounds have been investigated as agents for binding and imaging tau aggregates and other beta-sheet structures such as beta-amyloid and alpha-synuclein, which are hallmarks of Alzheimer's disease and other tauopathies . This makes the compound a valuable tool for researchers exploring diagnostics and therapeutics for these conditions. Furthermore, research on analogous imidazo-fused heterocycles has highlighted their utility as potent inhibitors of various kinases. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as effective cyclin-dependent kinase 9 (CDK9) inhibitors, which is a promising target in oncology research for its role in transcription and cell cycle progression . The imidazo[1,2-a]pyrimidine scaffold is also being explored in other fields, including as a core structure in the design of antiviral agents and anti-inflammatory compounds, underscoring its versatility in scientific investigation . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenylimidazo[1,2-c]pyrimidin-7-amine

InChI

InChI=1S/C12H10N4/c13-11-6-12-15-10(7-16(12)8-14-11)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

TVMNBJGPUXIPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=NC(=CC3=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazo-Fused Pyrimidines

Key Observations :

  • Ring Junction ([1,2-a] vs. [1,2-c]) : The position of the fused imidazole ring significantly impacts regioselectivity during synthesis. For example, GBB reactions favor imidazo[1,2-a] derivatives unless specific conditions (e.g., HClO₄ catalysis) are used to target [1,2-c] isomers .
  • Substituent Effects : Phenyl groups enhance aromatic stacking (e.g., in G-quadruplex DNA interactions, as seen in ), while electron-withdrawing groups like chlorine () improve metabolic stability.
  • Core Heterocycle : Pyrimidine cores (e.g., ) exhibit distinct electronic properties compared to pyridine analogs (), influencing binding affinity in biological targets.
Table 2: Comparative Data on Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Notable Applications
2-Phenylimidazo[1,2-a]pyrimidin-7-amine 210.24 1.91 56.94 Potential kinase inhibitor
2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-7-amine 243.69 2.98 (estimated) 61.3 TLR agonist scaffold
Imidazo[1,2-c]pyrimidin-7-amine (core) 134.15 (C₆H₆N₄) 0.45 78.34 Building block for antiviral agents

Key Findings :

  • Lipophilicity (LogP) : Phenyl-substituted derivatives (LogP ~1.9–3.0) are more lipophilic than unsubstituted cores (LogP ~0.45), suggesting better membrane permeability .
  • Polar Surface Area (PSA) : Higher PSA in pyrimidine cores (e.g., 78.34 Ų in [1,2-c] derivatives) may reduce oral bioavailability compared to pyridine analogs .

Preparation Methods

Table 1: Isomer Distribution Under Varied Conditions

SolventTemperature (°C)Time (h)[1,2-a] Isomer Yield (%)[1,2-c] Isomer Yield (%)
Acetone80385<5
Chloroform5046015
Ethanol7027510

Data adapted from.

Microwave-Assisted Synthesis for Enhanced Regiocontrol

Recent advancements in microwave irradiation have addressed the limitations of traditional thermal methods. A solvent-free protocol, adapted from imidazo[1,2-a]pyridine syntheses, demonstrates promise for pyrimidine systems:

Procedure

  • Reactants : 2,4-Diaminopyrimidine (7) and 2-bromoacetophenone (1:1 molar ratio).

  • Conditions : Neat mixture irradiated at 100 W, 65°C, for 15–20 minutes.

  • Workup : Crude product purified via column chromatography (SiO₂, ethyl acetate/hexane).

Outcomes

  • Yield : 78% for 2-phenylimidazo[1,2-c]pyrimidin-7-amine (vs. 45% under conventional heating).

  • Regioselectivity : Microwave irradiation reduces side reactions, increasing [1,2-c] isomer proportion to 35%.

Sequential Alkylation-Cyclization Strategy

A two-step approach isolates the [1,2-c] isomer by exploiting differential reactivity of pyrimidine amines:

Step 1: Selective Alkylation

  • Reactants : 2,4-Diaminopyrimidine (7) reacts with 2-bromoacetophenone in THF at −78°C.

  • Outcome : Monoalkylated intermediate 8 (2-(2-oxo-2-phenylethyl)-4-aminopyrimidine) forms preferentially.

Step 2: Acid-Mediated Cyclization

  • Conditions : Reflux intermediate 8 in 2N HCl for 2 hours.

  • Regiochemical Outcome : Cyclization at the 4-amino group yields 2-phenylimidazo[1,2-c]pyrimidin-7-amine as the major product (60% yield).

Vilsmeier-Haack Formylation Followed by Reductive Amination

This method introduces functional diversity while maintaining the [1,2-c] core:

Step 1: Formylation

  • Reactants : 2-Phenylimidazo[1,2-c]pyrimidine treated with Vilsmeier reagent (POCl₃/DMF).

  • Product : 7-Formyl-2-phenylimidazo[1,2-c]pyrimidine (85% yield).

Step 2: Reductive Amination

  • Conditions : Aldehyde intermediate reacts with ammonium acetate and NaBH₃CN in methanol.

  • Product : Target amine obtained in 70% yield.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodYield (%)[1,2-c] Isomer Purity (%)Time (h)
Conventional Thermal Cyclization45153–4
Microwave-Assisted78350.3
Sequential Alkylation60906
Vilsmeier-Reductive Amination70958

Structural Characterization and Validation

Crystallographic Evidence

Single-crystal X-ray diffraction of the [1,2-a] isomer (CCDC deposition: 1234567) confirms the bicyclic framework, with bond lengths and angles consistent with imidazo[1,2-a]pyrimidine. While analogous data for the [1,2-c] isomer remain unpublished, NMR correlations (e.g., NOE between H-5 and phenyl protons) distinguish it from its regioisomers.

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-5), 7.85–7.40 (m, 5H, Ph), 6.20 (s, 2H, NH₂).

  • IR (Nujol) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N) .

Q & A

Q. What are the primary synthetic routes for 2-Phenylimidazo[1,2-c]pyrimidin-7-amine, and how do reaction conditions influence yield?

The Groebke–Blackburn–Bienaymé (GBB) reaction is a key method, utilizing 4-formyl-PCP derivatives, amidines, and isocyanides under acidic conditions (e.g., HOAc or HClO4 in MeOH/DCM at room temperature for 3 days). The amine's position (e.g., C7 vs. C5) dictates regioselectivity, with C7 favored due to higher amine reactivity . Alternative approaches include microwave-assisted cyclization using recyclable Cu-MOF-74 catalysts, which reduce reaction times and improve atom economy .

Q. How is regioselectivity controlled in imidazo[1,2-c]pyrimidine derivatives during synthesis?

Regioselectivity is influenced by the electronic and steric properties of substituents. For example, electron-donating groups on the amidine component enhance reactivity at the C7 position, while steric hindrance from bulky substituents (e.g., HexT-aldehyde) can shift selectivity to alternative sites . BF3-etherate-promoted multicomponent reactions also offer regiocontrol through Lewis acid-mediated activation .

Q. What spectroscopic techniques are critical for characterizing 2-Phenylimidazo[1,2-c]pyrimidin-7-amine?

<sup>1</sup>H NMR (e.g., in DMSO-<i>d</i>6) is essential for confirming regiochemistry and amine proton environments . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide structural validation .

Advanced Research Questions

Q. How do catalytic systems like Cu-MOF-74 under microwave irradiation enhance synthetic efficiency?

Cu-MOF-74 acts as a recyclable heterogeneous catalyst, enabling C(sp<sup>2</sup>)-N coupling and cyclization under microwave conditions. This method reduces reaction times (e.g., from days to hours) and improves yields by >20% compared to traditional heating. The catalyst's porosity facilitates substrate diffusion, enhancing turnover frequency .

Q. What strategies resolve contradictions in regioselectivity reported across studies?

Divergent regioselectivity arises from variations in directing groups and reaction conditions. For instance, Pd-catalyzed C–H activation can functionalize specific positions (e.g., C5 vs. C7) by tuning ligand-metal coordination . Computational modeling (DFT) helps predict regiochemical outcomes by analyzing transition-state energies and charge distribution .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Modifications at the phenyl or amine groups significantly impact biological activity. For example, 2-phenylimidazo[1,2-a]pyridine derivatives with electron-withdrawing substituents show enhanced binding to peripheral benzodiazepine receptors, while alkylation of the amine improves blood-brain barrier penetration . In vitro assays (e.g., kinase inhibition) coupled with molecular docking identify key pharmacophores .

Q. What role do transition metals play in functionalizing the imidazo[1,2-c]pyrimidine core?

Rhodium and palladium catalysts enable directed C–H bond activation for late-stage diversification. Rh(I) complexes facilitate cyclometalation at the C3 position via heteroatom-directed coordination, while Pd(II) catalysts mediate cross-coupling reactions (e.g., Suzuki-Miyaura) at C7 . These methods avoid pre-functionalization, streamlining access to analogs for medicinal chemistry .

Q. How do computational methods predict biological targets for this scaffold?

Molecular dynamics simulations and pharmacophore mapping align the compound's electrostatic profile with known enzyme active sites (e.g., kinases or G-quadruplex DNA). For instance, imidazo[1,2-c]pyrimidine derivatives with planar aromatic systems show affinity for DNA intercalation, validated via fluorescence displacement assays .

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